An In-depth Technical Guide to (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride
An In-depth Technical Guide to (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride
Introduction
In the dynamic landscape of drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids offers a fertile ground for innovation. These unique building blocks, not found in the canonical set of twenty protein-forming amino acids, provide medicinal chemists with a powerful toolkit to modulate the pharmacological properties of peptides and small molecules. (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a chiral non-proteinogenic amino acid, represents a versatile scaffold for the development of novel therapeutics with enhanced stability, conformational rigidity, and biological activity.
This technical guide provides a comprehensive overview of the chemical properties of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, intended for researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical characteristics, spectral properties, and potential applications, supported by detailed experimental protocols and authoritative references.
Nomenclature and Chemical Structure
(2S)-2-Amino-4-methylhexanoic acid hydrochloride is systematically named and identified by several key descriptors.
| Identifier | Value |
| IUPAC Name | (2S)-2-Amino-4-methylhexanoic acid;hydrochloride |
| CAS Number | 2377030-47-0[1] |
| Molecular Formula | C₇H₁₆ClNO₂[1] |
| Molecular Weight | 181.66 g/mol [1] |
| InChI | InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
| InChIKey | SPQQAYQGFFZOGP-PQAGPIFVSA-N |
| Canonical SMILES | CCC(C)CC(=O)O.Cl |
The structure of (2S)-2-Amino-4-methylhexanoic acid features a hexanoic acid backbone with a methyl group at the 4-position and an amino group at the 2-position. The "(2S)" designation indicates the stereochemistry at the alpha-carbon, which is crucial for its interaction with biological targets. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Physicochemical Properties
The physicochemical properties of (2S)-2-Amino-4-methylhexanoic acid hydrochloride are fundamental to its handling, formulation, and biological activity.
| Property | Value | Source |
| Physical Form | White to off-white powder | [1] |
| Purity | ≥95% | [1] |
| Melting Point | Data not available. Expected to be a high-melting solid, typical for amino acid hydrochlorides. | N/A |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | N/A |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in non-polar organic solvents. | Inferred from general properties of amino acid hydrochlorides. |
| pKa (α-carboxyl) | ~2-3 (predicted) | Inferred from structurally similar amino acids. |
| pKa (α-amino) | ~9-10 (predicted) | Inferred from structurally similar amino acids. |
The presence of both a carboxylic acid and an amino group makes this molecule amphoteric. In its hydrochloride salt form, the amino group is protonated. The predicted pKa values are typical for α-amino acids, indicating that the carboxyl group is acidic and the amino group is basic.
Spectral Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
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δ 0.8-1.0 ppm (m, 6H): Two overlapping signals corresponding to the two methyl groups (the one at the 4-position and the terminal methyl of the ethyl group).
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δ 1.1-1.8 ppm (m, 5H): A complex multiplet region arising from the methylene and methine protons of the aliphatic chain.
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δ ~4.0 ppm (m, 1H): The proton on the α-carbon (C2), shifted downfield due to the adjacent amino and carboxyl groups.
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δ ~8.0-9.0 ppm (br s, 3H): A broad singlet corresponding to the protons of the ammonium group (-NH₃⁺).
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δ ~10.0-12.0 ppm (br s, 1H): A broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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δ ~10-25 ppm: Signals for the two methyl carbons.
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δ ~25-45 ppm: Signals for the methylene and methine carbons of the aliphatic chain.
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δ ~55-60 ppm: The signal for the α-carbon (C2).
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δ ~170-175 ppm: The signal for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed.
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Expected [M+H]⁺: m/z 146.12 (for the free amino acid)
The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain.
Caption: Predicted ESI-MS fragmentation of the free amino acid.
Synthesis
The synthesis of enantiomerically pure non-proteinogenic amino acids like (2S)-2-Amino-4-methylhexanoic acid is a key challenge in organic chemistry. A common and effective strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent. The following is a plausible synthetic route.
Caption: Plausible synthetic workflow for (2S)-2-Amino-4-methylhexanoic acid hydrochloride.
Applications in Research and Drug Development
As a non-proteinogenic amino acid, (2S)-2-Amino-4-methylhexanoic acid hydrochloride serves as a valuable building block in medicinal chemistry and peptide design. Its unique structural features can be leveraged to enhance the therapeutic potential of various molecules.
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Peptide and Peptidomimetic Design: Incorporation of this amino acid into peptide sequences can increase their resistance to enzymatic degradation, thereby prolonging their in vivo half-life. The bulky side chain can also induce specific secondary structures, leading to improved receptor binding affinity and selectivity.
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Small Molecule Drug Discovery: The chiral center and the lipophilic side chain of (2S)-2-Amino-4-methylhexanoic acid make it an attractive scaffold for the synthesis of novel small molecule drug candidates. It can be used to explore structure-activity relationships and optimize the pharmacokinetic properties of lead compounds.
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Asymmetric Synthesis: The enantiomerically pure nature of this compound makes it a useful chiral building block in the synthesis of complex natural products and other biologically active molecules.
Safety and Handling
(2S)-2-Amino-4-methylhexanoic acid hydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
GHS Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
GHS Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
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P280: Wear protective gloves/eye protection/face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Experimental Protocols
The following protocols provide a general framework for the characterization of (2S)-2-Amino-4-methylhexanoic acid hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Caption: General workflow for HPLC analysis.
Methodology:
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Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
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Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 210 nm.
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Gradient: A typical gradient would be from 5% to 95% acetonitrile over 20 minutes.
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Data Analysis: Integrate the peak corresponding to the compound and calculate the purity based on the area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.
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Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.
Conclusion
(2S)-2-Amino-4-methylhexanoic acid hydrochloride is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural and stereochemical features offer opportunities to design novel molecules with improved therapeutic properties. This technical guide has provided a comprehensive overview of its chemical properties, laying a foundation for its effective use in research and development. As the demand for innovative therapeutics continues to grow, the exploration of non-proteinogenic amino acids like this one will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
